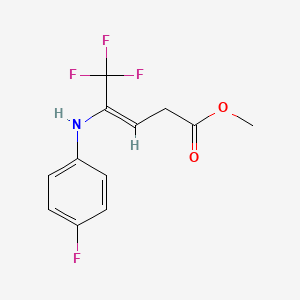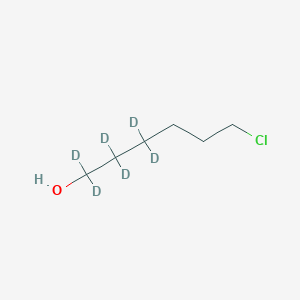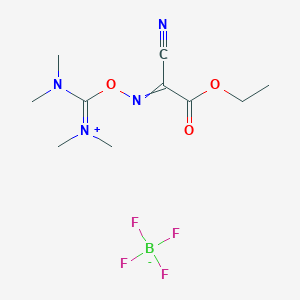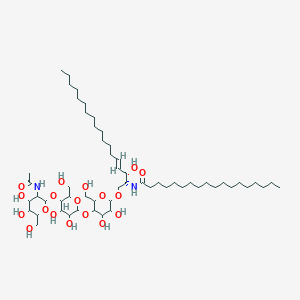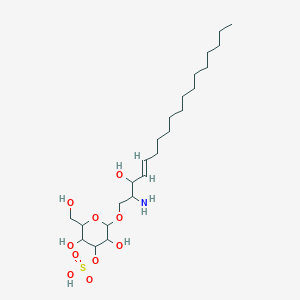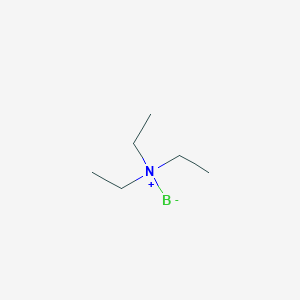
Borane-triethylamine complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of borane complexes, including those with triethylamine, often involves the combination of borane or its derivatives with nitrogen-containing ligands like triethylamine. For example, the borane-trimethylamine complex has been demonstrated as an effective reducing agent for selective methylation and formylation of amines with CO2 under metal-free conditions, showcasing its potential as a precursor or variant in the synthesis of borane-triethylamine complexes (Zhang, He, & Gao, 2021).
Molecular Structure Analysis
Molecular structure analysis of borane complexes can reveal insights into their reactivity and interaction mechanisms. For instance, studies on similar complexes, such as the borane-trimethylamine, highlight the importance of C-H...π interactions, which are crucial for understanding the bonding and structural preferences of borane-triethylamine complexes. These interactions play a significant role in stabilizing the complex and influencing its chemical behavior (Maity, Sedlak, Hobza, & Patwari, 2009).
Chemical Reactions and Properties
Borane complexes participate in a wide array of chemical reactions, serving as catalysts, reducing agents, and intermediates. Their reactivity is often governed by the Lewis acidity of the boron center, which can activate various substrates for subsequent chemical transformations. For example, tris(pentafluorophenyl)borane has been shown to catalyze Friedel–Crafts reactions, indicating the potential catalytic applications of borane-triethylamine complexes in similar reactions (Thirupathi, Neupane, & Lee, 2011).
Scientific Research Applications
Trifluoromethylation in Pharmaceutical Research : Borane is used in a mechanism where it abstracts fluoride from a CF3 group in a gold complex, leading to the formation of carbon-trifluoromethyl bonds. This process is significant in pharmaceutical research for the development of trifluoromethylated compounds, which have widespread applications in drug development (Levin et al., 2017).
Synthesis of Amides and Esters : Borane complexes are utilized in the activation of carboxylic acids to generate triacyloxyboranes, which are then effectively reacted with nucleophiles to produce amides and esters. This method is beneficial in organic synthesis due to its high yield and selectivity (Huang et al., 2007).
Preparation of Lithium Silylborates : The reaction of Borane triethylamine with lithium triphenylsilanide forms lithium silylborates, which have potential applications in the field of inorganic chemistry (Lippert et al., 1999).
Reducing Agent in Protein Alkylation : Amine boranes, including triethylamine borane, are explored as alternative reducing agents for the reductive methylation of proteins. This has implications in biochemical and pharmaceutical research (Cabacungan et al., 1982).
Gas Phase Dihydrogen Bonded Complexes : Studies on the gas phase dihydrogen bonded complexes, including those with phenol and borane-trimethylamine, contribute to the understanding of proton donating ability and complex formation in molecular chemistry (Patwari et al., 2001).
Chemical Vapor Deposition in Material Science : Borane-triethylamine complex is used in low-pressure chemical vapor deposition (LPCVD) processes for the production of materials like BCxNy layers and B-N-C-H films. This has significant implications in materials science and nanotechnology (Baake et al., 2010).
Mechanism of Action
Safety and Hazards
The Borane-triethylamine complex is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this complex .
Future Directions
The Borane-triethylamine complex has been used in various research studies. For instance, it has been used as an efficient reducing agent for the selective methylation and formylation of amines with CO2 . It has also been used in the synthesis of highly functionalized tertiary N-methylamines . Future research may continue to explore its potential applications in different chemical reactions.
properties
InChI |
InChI=1S/C6H15BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNBCHOFNHQJSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][N+](CC)(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938098 |
Source


|
| Record name | (N,N-Diethylethanamine)(trihydrido)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1722-26-5 |
Source


|
| Record name | (N,N-Diethylethanamine)(trihydrido)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

